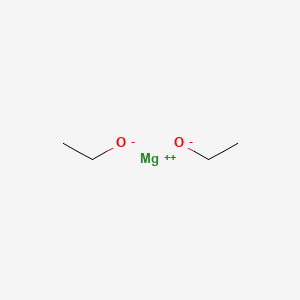Magnesium ethoxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- Grignard Reagent Precursor: Magnesium ethanolate reacts with alkyl halides to form Grignard reagents, a crucial class of organometallic compounds widely used in organic synthesis for creating carbon-carbon bonds. These reagents play a vital role in synthesizing various complex organic molecules, including pharmaceuticals, polymers, and natural products.
Catalysis:
- Ziegler-Natta Catalyst Precursor: Magnesium ethanolate serves as a precursor for Ziegler-Natta catalysts, a type of coordination catalyst essential for the polymerization of alkenes (olefins) into valuable polymers like polyethylene and polypropylene. These polymers have extensive applications in packaging, textiles, and various industrial materials [].
Material Science Research:
- Precursor for Metal-Organic Frameworks (MOFs): Magnesium ethanolate can be used as a precursor for synthesizing specific types of MOFs, a class of porous crystalline materials with potential applications in gas storage, separation, and catalysis. Researchers are actively investigating MOFs for their unique properties and ability to be tailored for specific functionalities.
Other Research Applications:
- Beyond the mentioned areas, magnesium ethanolate finds use in various other research fields. These include studies on its potential role in:
Magnesium ethoxide is a chemical compound with the formula and a molecular weight of 114.44 g/mol. It is classified as a metal alkoxide, primarily utilized in various industrial applications, particularly as a catalyst in the production of polymers such as polypropylene and polyethylene. The compound appears as a grayish to white granular powder and is hygroscopic, meaning it can absorb moisture from the air, which can lead to violent reactions upon contact with water .
Magnesium ethoxide plays a crucial role in the Ziegler-Natta polymerization process, where it serves as a support material for catalysts, enhancing their activity by increasing the number of reactive transition metal atoms .
The synthesis of magnesium ethoxide typically involves the reaction of magnesium metal with ethanol in the presence of iodine. The general reaction can be represented as follows:
This process results in the formation of magnesium ethoxide along with hydrogen gas. The presence of iodine serves as a catalyst that facilitates the reaction and improves yield .
Magnesium ethoxide can be synthesized through several methods:
- Direct Reaction: Mixing metal magnesium powder with dehydrated ethanol and iodine under controlled heating conditions (typically between 60°C and 90°C) results in magnesium ethoxide formation. This method emphasizes minimizing moisture exposure to prevent premature reactions .
- Solid-State Synthesis: A solid form of magnesium ethoxide can be obtained by evaporating excess ethanol after the initial reaction, followed by vacuum drying to yield a high-purity product with minimal contaminants .
- Particle Engineering: Advanced techniques involve modifying reaction parameters such as temperature and mixing speed to control particle size and morphology, which can enhance its catalytic properties in polymerization processes .
Magnesium ethoxide is widely used across various industries:
- Polymer Production: It serves as a catalyst carrier in the production of polyolefins like polypropylene and polyethylene.
- Pharmaceuticals: Its role in organic synthesis makes it valuable for drug development processes.
- Agricultural Chemicals: It is utilized in synthesizing various agrochemicals due to its reactivity and efficiency .
Studies have focused on understanding how magnesium ethoxide interacts with other compounds during catalysis. For example, its interaction with lactones has been shown to facilitate amide bond formation under mild conditions, highlighting its potential for use in organic synthesis without harsh reagents . Additionally, its hygroscopic nature necessitates careful handling to avoid unintended reactions during storage and application.
Magnesium ethoxide shares similarities with other alkoxides and metal alkoxides but stands out due to its specific applications and properties. Here are some comparable compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Magnesium methylate | Used similarly as a catalyst but less common than magnesium ethoxide. | |
| Calcium ethoxide | Exhibits different reactivity patterns due to calcium's larger ionic radius. | |
| Aluminum isopropoxide | Commonly used in organic synthesis but has different catalytic properties compared to magnesium ethoxide. |
Magnesium ethoxide's unique position arises from its specific role in Ziegler-Natta catalysis and its compatibility with various organic materials, making it essential for high-density polyethylene production .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 5 of 61 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 56 of 61 companies with hazard statement code(s):;
H228 (17.86%): Flammable solid [Danger Flammable solids];
H251 (100%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
General Manufacturing Information
Ethanol, magnesium salt (2:1): ACTIVE








